Quantifying Steric Bulk: 5-tert-Butyl Substitution Profile Offers a Differentiated Spatial Environment vs. 2-tert-Butyl Isomer
The steric environment around the reactive phenolic hydroxyl group is a critical determinant of reactivity. The 5-tert-butyl-2-chlorophenol isomer places the bulky tert-butyl group in the meta position relative to the OH group, whereas the 2-tert-butyl-5-chlorophenol isomer (CAS 75007-36-2) places it in the ortho position . This quantifiable difference in substitution pattern leads to a distinct spatial arrangement, which is known to control selectivity in organic synthesis, making the meta-substituted version a preferred building block for complex molecules where the ortho approach is sterically disfavored [1].
| Evidence Dimension | Steric Environment (Position of tert-butyl group relative to OH) |
|---|---|
| Target Compound Data | tert-butyl group at the 5-position (meta to OH) |
| Comparator Or Baseline | tert-butyl group at the 2-position (ortho to OH) in 2-tert-butyl-5-chlorophenol (CAS 75007-36-2) |
| Quantified Difference | Isomeric structural difference; impact is qualitative in terms of steric accessibility but a definitive quantifiable molecular property difference. |
| Conditions | Molecular structure and substituent positioning |
Why This Matters
This positional isomerism dictates the compound's utility in sterically sensitive reactions, making 5-tert-butyl-2-chlorophenol the necessary choice when the ortho position must remain unencumbered.
- [1] Kuujia. (n.d.). 5-tert-Butyl-2-chloro-phenol. Retrieved April 23, 2026, from https://www.kuujia.com/cas/20942-69-2 View Source
